tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQKPIPQWREQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138373-85-0 | |
| Record name | tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the carbamate group occurs under acidic or basic conditions, yielding corresponding amines or alcohols.
| Condition | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 4–6 hours | (R)-2-(Methylamino)-1-propanol + CO₂ | 85–92% | |
| Basic (NaOH) | 2M NaOH, 60°C, 3 hours | (R)-2-Hydroxypropyl methylamine + CO₃²⁻ | 78–86% |
The tert-butyl group enhances hydrolytic stability compared to linear alkyl carbamates due to steric protection of the carbonyl carbon. Acidic hydrolysis follows nucleophilic acyl substitution, while basic conditions promote elimination-addition pathways .
Oxidation Reactions
The secondary alcohol moiety undergoes oxidation to form ketones:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 2 hours | tert-Butyl N-(2-oxopropyl)-N-methylcarbamate | >95% | |
| CrO₃ | Acetone, 0°C, 30 minutes | Same as above | 88% |
Chromium-based oxidants require strict temperature control to prevent over-oxidation of the carbamate. The reaction proceeds via a two-step mechanism: (1) formation of a chromate ester intermediate and (2) β-hydrogen elimination.
Nucleophilic Substitution
The carbamate group participates in nucleophilic substitutions at the carbonyl carbon:
| Nucleophile | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Amines | RNH₂, THF, 40°C | N-substituted ureas | 70–80% | |
| Grignard | RMgX, Et₂O, −10°C | tert-Butyl N-(2-hydroxypropyl)-N-alkylcarbamates | 65% |
Steric hindrance from the tert-butyl group reduces reactivity toward bulky nucleophiles. Kinetic studies show pseudo-first-order dependence on nucleophile concentration .
Reduction Reactions
Selective reduction of the carbamate carbonyl is achievable:
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hours | (R)-2-(Methylamino)-1-propanol | Complete reduction | |
| NaBH₄ | MeOH, 25°C, 12 hours | No reaction | Carbonyl inert |
Lithium aluminum hydride reduces the carbamate to a secondary amine via a four-membered transition state. The hydroxyl group remains intact under these conditions.
Protection/Deprotection Chemistry
Widely used as an amine-protecting group in multistep syntheses:
| Application | Conditions | Compatibility | Source |
|---|---|---|---|
| Peptide synthesis | TFA/CH₂Cl₂ (1:1), 25°C, 1 hour | Stable to bases, mild acids | |
| Glycosylation | HCl/dioxane, 50°C, 3 hours | Compatible with sugar hydroxyl groups |
Comparative stability studies show >90% retention under Suzuki coupling conditions (Pd catalysts, 80°C) . Deprotection kinetics follow first-order kinetics with t₁/₂ = 45 minutes in TFA .
Phase-Transfer Catalyzed Alkylation
The hydroxyl group undergoes O-alkylation under PTC conditions:
| Alkylating Agent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Methyl sulfate | TBAB, KOH, EtOAc | tert-Butyl N-(2-methoxypropyl)-N-methylcarbamate | 92% | |
| Benzyl chloride | Aliquat® 336, NaOH | Corresponding benzyl ether | 85% |
Reaction efficiency depends on the lipophilicity of the phase-transfer catalyst. TBAB shows optimal results due to matched solubility parameters .
Thermal Decomposition
Controlled pyrolysis reveals degradation pathways:
| Temperature | Atmosphere | Major Products | Mechanism | Source |
|---|---|---|---|---|
| 200°C | N₂ | Isobutylene + CO₂ + methylamine | Retro-ene reaction | |
| 300°C | Air | Acrolein derivatives + NOₓ | Radical chain oxidation |
Thermogravimetric analysis (TGA) shows onset decomposition at 185°C with 95% mass loss by 250°C.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate is explored for its potential as a scaffold in drug development. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets. Research indicates that the carbamate moiety can form stable complexes with enzymes, which may inhibit their activity and provide insights into enzyme mechanisms .
Case Study : In studies focused on enzyme inhibitors, modifications of the carbamate group have been shown to improve interaction with target enzymes, leading to enhanced therapeutic effects in preclinical models of diseases such as cancer and infections .
Agricultural Chemicals
The compound is also used as an intermediate in the synthesis of agrochemicals. Its ability to stabilize reactive intermediates makes it an essential component in formulating pesticides and herbicides that require precise delivery mechanisms to enhance efficacy while minimizing environmental impact.
Data Table: Agrochemical Applications
| Application Type | Description |
|---|---|
| Pesticides | Used in formulations that target specific pests while reducing non-target effects. |
| Herbicides | Acts as a precursor for compounds that inhibit weed growth effectively. |
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing specialty chemicals. Its stability under various reaction conditions allows for its use in continuous flow processes, enhancing yield and purity during production.
Case Study : The compound has been utilized in microreactor systems for the efficient production of complex organic molecules, demonstrating significant improvements over traditional batch processes .
Research indicates that this compound exhibits notable biological activity, particularly as an enzyme inhibitor. The hydroxypropyl group facilitates hydrogen bonding interactions, which can enhance binding affinity to biological targets .
Safety and Environmental Considerations
While the compound shows promise in various applications, safety assessments have identified potential hazards associated with its use. It is classified as causing skin irritation and may pose risks if inhaled or ingested . Therefore, proper handling and safety protocols are essential when working with this compound.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate involves its interaction with specific molecular targets, depending on its application. In drug development, it may act as a prodrug, releasing active compounds upon metabolic conversion. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the carbamate group can provide stability and controlled release properties.
Comparison with Similar Compounds
Table 1: Key Properties of tert-Butyl Carbamate Derivatives
Research Findings and Industrial Relevance
- Solubility and Stability : The hydroxypropyl group improves aqueous solubility, making the compound suitable for bioconjugation and in vivo studies . In contrast, brominated analogs require harsh conditions (e.g., TFA deprotection) that may limit their use in sensitive reactions .
- Cost and Accessibility : Commercial pricing data () highlights the premium for enantiomerically pure this compound, reflecting its demand in asymmetric synthesis .
Biological Activity
Tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 189.25 g/mol
- Physical State : Typically a clear liquid
- Density : About 1.0 g/cm³
- Boiling Point : Approximately 276.4 °C at 760 mmHg
The compound features a tert-butyl group, a hydroxypropyl moiety, and a methyl carbamate functional group. This unique structure contributes to its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate moiety can form stable complexes with enzymes, potentially modulating their activity. The hydroxypropyl group enhances hydrogen bonding interactions, which may improve binding affinity to specific receptors or enzymes.
Potential Biological Activities
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, impacting metabolic pathways.
- Therapeutic Applications : Due to its structural characteristics, it is being investigated for potential use in antimicrobial and anticancer therapies.
- Agricultural Uses : Its properties indicate potential applications as a pesticide or herbicide formulation component.
Interaction Studies
Research has focused on how this compound binds to biological targets:
- Binding Affinity : The hydroxypropyl group significantly enhances the binding affinity to specific receptors or enzymes, influencing cellular pathways.
- Inhibition Studies : Interaction studies indicate that the compound may inhibit certain enzymatic activities, although comprehensive studies are necessary to confirm these effects.
Case Studies
Several case studies have investigated the compound's biological activity:
- A study demonstrated that similar carbamates exhibit protective effects against neurodegenerative conditions by modulating inflammatory responses in astrocytes .
- Another investigation highlighted the use of carbamates in targeting Bruton’s tyrosine kinase (BTK), relevant for treating B-cell malignancies .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl + Hydroxypropyl + Methyl Carbamate | Potential enzyme inhibitor; antimicrobial properties |
| Tert-butyl-(4-hydroxy-3-carbamate) | Tert-butyl + Hydroxy + Carbamate | Moderate neuroprotective effects |
| Tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate | Tert-butyl + Furan + Hydroxypropyl | Investigated for enzyme interactions |
Q & A
Basic: What are the recommended synthetic routes for tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves carbamate formation via coupling reactions. A common strategy employs carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for nucleophilic attack by amines or alcohols. For example, tert-butyl carbamate derivatives are synthesized by reacting tert-butyl alcohol with isocyanate intermediates or via condensation of amines with activated carbonyl groups . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction rates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate acylation steps .
- Workup : Purification via column chromatography or recrystallization improves yield and purity.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy : and NMR verify molecular structure. For instance, tert-butyl groups exhibit distinct peaks at ~1.4 ppm () and ~28 ppm () .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks).
- HPLC/GC : Quantify purity using reverse-phase HPLC with UV detection or GC for volatile derivatives .
- Melting Point Analysis : Sharp melting ranges (e.g., 58–60°C for tert-butyl carbamates) indicate crystallinity and purity .
Advanced: What strategies resolve contradictions in thermal stability data for tert-butyl carbamate derivatives?
Answer:
Discrepancies in stability studies often arise from experimental conditions:
- Temperature Gradients : Decomposition temperatures vary with heating rates (e.g., 5°C/min vs. 10°C/min). Thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) clarifies degradation pathways .
- pH Sensitivity : Stability in acidic/basic conditions differs significantly. For example, tert-butyl carbamates hydrolyze rapidly in HCl (1M) but remain stable in pH 7–9 buffers .
- Moisture Control : Hygroscopic samples degrade faster; use anhydrous solvents and inert storage (argon) to mitigate .
Advanced: How can stereochemical outcomes be controlled during synthesis of this compound derivatives?
Answer:
Stereoselectivity challenges require:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-2-hydroxypropylamine) to dictate configuration .
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in carbamate formation .
- Dynamic Kinetic Resolution : Racemic mixtures are resolved via enzyme-mediated reactions (e.g., lipases in organic solvents) .
Basic: What are key handling and storage considerations for this compound?
Answer:
- Storage : Keep at 0–6°C in airtight containers under inert gas (argon) to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. The compound may irritate skin or eyes .
- Stability : Avoid prolonged exposure to light, heat (>40°C), or humidity. Monitor for decomposition via TLC or NMR .
Advanced: How is reactivity with nucleophiles analyzed in complex systems?
Answer:
- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or NMR for fluorine-containing nucleophiles) .
- Computational Modeling : DFT calculations predict transition states and regioselectivity (e.g., nucleophilic attack at carbonyl vs. tert-butyl oxygen) .
- Competitive Experiments : Compare reactivity of tert-butyl carbamates with other electrophiles (e.g., esters, amides) under identical conditions .
Advanced: What role does this compound play in drug delivery systems?
Answer:
Its hydroxypropyl group enables conjugation to polymers (e.g., HPMA copolymers) for controlled drug release. Key applications include:
- Prodrug Design : Carbamate linkages hydrolyze enzymatically in vivo, releasing active drugs .
- Targeted Delivery : Functionalization with ligands (e.g., folate) enhances tumor-specific uptake .
- Stability-Performance Trade-offs : Balance between plasma stability and intracellular activation is optimized via substituent tuning (e.g., methyl vs. bulkier groups) .
Basic: What spectroscopic techniques differentiate N-methylcarbamates from related derivatives?
Answer:
- IR Spectroscopy : Carbamate C=O stretches appear at ~1700 cm, distinct from amides (~1650 cm) or ureas (~1600 cm) .
- NMR : N-methyl groups show specific coupling patterns (~30–40 ppm) .
- X-ray Crystallography : Resolves hydrogen-bonding networks between carbamate oxygen and adjacent functional groups .
Advanced: How are environmental impacts of tert-butyl carbamate derivatives assessed?
Answer:
- Ecotoxicology : Daphnia magna or algae assays evaluate aquatic toxicity (EC values) .
- Biodegradability : OECD 301 tests measure mineralization rates in aerobic sludge .
- Bioaccumulation : LogP values (e.g., ~2.5 for tert-butyl carbamates) predict lipid solubility and persistence .
Advanced: What computational tools predict tert-butyl carbamate reactivity in multi-step syntheses?
Answer:
- Retrosynthetic Software : Tools like Synthia™ suggest viable pathways using tert-butyl carbamates as intermediates .
- Reaction Databases : Reaxys® or SciFinder® provide precedent reactions for optimizing yields .
- Machine Learning : Models trained on kinetic data predict optimal reaction conditions (e.g., solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
